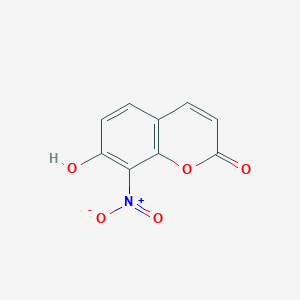

7-Hydroxy-8-nitro-2H-1-benzopyran-2-one

Description

Structure

3D Structure

Properties

CAS No. |

87997-44-2 |

|---|---|

Molecular Formula |

C9H5NO5 |

Molecular Weight |

207.14 g/mol |

IUPAC Name |

7-hydroxy-8-nitrochromen-2-one |

InChI |

InChI=1S/C9H5NO5/c11-6-3-1-5-2-4-7(12)15-9(5)8(6)10(13)14/h1-4,11H |

InChI Key |

FDNPBKXFZNKRFY-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C2=C1C=CC(=O)O2)[N+](=O)[O-])O |

Canonical SMILES |

C1=CC(=C(C2=C1C=CC(=O)O2)[N+](=O)[O-])O |

Synonyms |

8-nitro-7-hydroxycoumarin 8-NO2-7-OHC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 7 Hydroxy 8 Nitro 2h 1 Benzopyran 2 One

Established Synthetic Routes to the Core 2H-1-Benzopyran-2-one Scaffold

The synthesis of the coumarin (B35378) ring system is a well-established area of organic chemistry, with several named reactions providing reliable access to this important heterocyclic motif. nih.govjmchemsci.comscienceinfo.com These methods typically involve the condensation of a phenol (B47542) with a carbonyl compound or a derivative thereof. jmchemsci.comscienceinfo.com

Pechmann Condensation Variants for Substituted Coumarins

The Pechmann condensation is one of the most widely employed methods for coumarin synthesis. nih.govrsc.orgwikipedia.org It involves the reaction of a phenol with a β-ketoester under acidic conditions. wikipedia.org The reaction proceeds through an initial transesterification, followed by an intramolecular cyclization and dehydration to afford the coumarin product. wikipedia.orgslideshare.netyoutube.com

A variety of acid catalysts can be used, including sulfuric acid, trifluoroacetic acid, and various Lewis acids like aluminum chloride and zinc chloride. nih.govrsc.orgnih.govresearchgate.net The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and the types of substituents that can be tolerated on the starting materials. arkat-usa.org For instance, with highly activated phenols like resorcinol (B1680541), the reaction can proceed under much milder conditions. wikipedia.org

Modern variations of the Pechmann condensation often focus on the use of heterogeneous solid acid catalysts to create more environmentally friendly and sustainable processes. nih.govrsc.org These catalysts can be easily recovered and reused, minimizing waste. nih.gov Examples of such catalysts include Amberlyst-15, zeolites, and sulfonic acid functionalized silica (B1680970). scispace.commdpi.com Microwave irradiation has also been successfully employed to accelerate the Pechmann condensation, often leading to higher yields in shorter reaction times under solvent-free conditions. mdpi.com

The synthesis of 7-hydroxy-4-methylcoumarin, a direct precursor to the title compound, is a classic example of the Pechmann condensation, where resorcinol is reacted with ethyl acetoacetate (B1235776). slideshare.netyoutube.comscite.ai

Table 1: Comparison of Catalysts in Pechmann Condensation

| Catalyst | Reaction Conditions | Yield (%) | Reference |

| Sulfuric Acid | Conventional heating | Good | wikipedia.orgslideshare.net |

| Amberlyst-15 | Solvent-free, 110°C | 95 | scispace.comresearchgate.net |

| Zn₀.₉₂₅Ti₀.₀₇₅O NPs | 10 mol%, optimized | 88 | nih.gov |

| Sulfamic Acid | Solvent-free | High | arkat-usa.org |

| Microwave/Amberlyst-15 | Solvent-free | 97 | mdpi.com |

Knoevenagel Condensation and Related Methodologies

The Knoevenagel condensation provides another versatile route to coumarins. nih.govsapub.orgtandfonline.com This reaction involves the condensation of an o-hydroxybenzaldehyde with an active methylene (B1212753) compound, such as a malonic ester or ethyl acetoacetate, in the presence of a weak base like piperidine (B6355638) or pyridine (B92270). jmchemsci.comsapub.org The reaction proceeds through a tandem condensation-cyclization sequence. tandfonline.com

This method is particularly useful for synthesizing coumarins with a substituent at the 3-position. sapub.org For example, the reaction of salicylaldehyde (B1680747) with ethyl acetoacetate yields 3-acetylcoumarin. youtube.com The Knoevenagel condensation can be promoted by various catalysts and conditions, including ionic liquids and microwave irradiation, to improve yields and reaction times. nih.goveurekaselect.comresearchgate.netic.ac.uk The use of deep eutectic solvents (DESs) as both solvent and catalyst has also been explored as a "green" methodology. eurekaselect.com

Perkin and Reformatsky Reactions in Coumarin Synthesis

The Perkin reaction, historically significant as the first synthesis of coumarin itself, involves the condensation of salicylaldehyde with acetic anhydride (B1165640) in the presence of a weak base like sodium acetate (B1210297) at high temperatures. jmchemsci.comscienceinfo.com The reaction proceeds via the formation of an intermediate ortho-hydroxycinnamic acid, which then undergoes spontaneous lactonization. jmchemsci.com While a foundational method, the Perkin reaction often requires harsh conditions. nih.gov

The Reformatsky reaction offers an alternative approach, typically involving the reaction of a salicylaldehyde with an α-halo ester in the presence of zinc metal. nih.gov This method, along with the Wittig reaction, provides additional synthetic strategies for accessing a variety of coumarin derivatives. nih.govnih.gov

Alternative Cyclization Strategies for Benzopyranone Derivatives

Beyond the classical named reactions, other cyclization strategies have been developed for the synthesis of the benzopyranone core. These can include intramolecular Heck reactions (Heck-lactonization) and Claisen rearrangements, which offer pathways to specific coumarin structures that may not be readily accessible through other means. nih.govscienceinfo.com For example, the Claisen rearrangement of an appropriately substituted allyl phenyl ether can lead to a phenol that is primed for cyclization to a coumarin. scispace.com

Strategic Introduction and Regioselective Functionalization of Hydroxyl and Nitro Groups

The synthesis of 7-Hydroxy-8-nitro-2H-1-benzopyran-2-one requires the specific placement of a hydroxyl group at the C-7 position and a nitro group at the C-8 position. This is typically achieved by first synthesizing the corresponding 7-hydroxycoumarin and then performing a regioselective nitration.

Regioselective Nitration at the C-8 Position

The nitration of 7-hydroxycoumarins, such as 7-hydroxy-4-methylcoumarin, is a critical step in the synthesis of the title compound. The directing effects of the hydroxyl group and the electron-withdrawing nature of the pyrone ring influence the position of nitration.

The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (0–10 °C). scispace.comresearchgate.netmaxwellsci.com These conditions favor the formation of the 8-nitro isomer over the 6-nitro isomer. scispace.commaxwellsci.com The 8-nitro isomer is often less soluble in certain solvents like cold ethanol (B145695), which facilitates its separation from the 6-nitro byproduct through fractional recrystallization. scispace.commaxwellsci.com The yield of the desired 8-nitro product can be around 60-70%. maxwellsci.com

Alternative nitrating agents and conditions have also been explored to improve regioselectivity and yield. For example, cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) has been used for the solid-state nitration of hydroxycoumarins, showing a preference for ortho-nitration. researchgate.net

Table 2: Research Findings on the Nitration of 7-Hydroxy-4-methylcoumarin

| Reagents | Conditions | Major Product(s) | Yield of 8-Nitro Isomer (%) | Reference |

| Conc. HNO₃ / Conc. H₂SO₄ | 0–10 °C | 8-nitro and 6-nitro isomers | 65–70 | |

| Conc. HNO₃ / Conc. H₂SO₄ | 5 °C | 8-nitro and 6-nitro isomers | Not specified | scispace.comresearchgate.net |

| Conc. HNO₃ / Conc. H₂SO₄ | < 20 °C | 8-nitro and 6-nitro isomers | 60 | maxwellsci.com |

| Cerium (IV) Ammonium Nitrate | Solid-state, grinding/microwave | Ortho-selective mononitration | Not specified | researchgate.net |

Methods for Hydroxylation at the C-7 Position

The introduction of a hydroxyl group at the C-7 position is a foundational step in the synthesis of this compound and its analogues. This is most commonly achieved by selecting a starting material that already contains the hydroxyl group in the correct position relative to the newly formed heterocyclic ring.

The Pechmann condensation is a classic and widely used method for synthesizing coumarins from phenols and β-ketoesters. core.ac.uk To obtain a 7-hydroxycoumarin, resorcinol (1,3-dihydroxybenzene) is typically used as the phenolic starting material. rdd.edu.iqscispace.com When resorcinol reacts with a β-ketoester, such as ethyl acetoacetate, in the presence of an acid catalyst, it undergoes cyclization to form the coumarin ring system. The structure of resorcinol ensures that one of its hydroxyl groups becomes the C-7 hydroxyl group of the resulting coumarin. For example, the condensation of resorcinol with ethyl acetoacetate yields 7-hydroxy-4-methylcoumarin, a direct precursor to the target nitro-compound. rdd.edu.iqscispace.comresearchgate.net

Alternative methods for C-7 hydroxylation include biochemical pathways. Cytochrome P450 enzymes, specifically CYP2A6, are known to be involved in the metabolism of coumarin through 7-hydroxylation. acs.orgnih.gov Quantum mechanics/molecular mechanics (QM/MM) simulations have shown that in the absence of water, an NIH shift mechanism is the most favorable reaction pathway for this enzymatic hydroxylation. acs.org While primarily a metabolic process, this enzymatic transformation highlights another route to achieving C-7 hydroxylation.

Sequential vs. Concurrent Functionalization Strategies

The synthesis of this compound typically employs a sequential functionalization strategy . This approach involves the initial synthesis of the core coumarin structure, followed by the introduction of additional functional groups in subsequent, distinct steps.

The most common sequence is:

Formation of the 7-hydroxycoumarin scaffold: As detailed above, this is often achieved via the Pechmann condensation of resorcinol with a β-ketoester to produce a stable intermediate like 7-hydroxy-4-methylcoumarin. scispace.comjetir.org

Electrophilic Nitration: The pre-formed 7-hydroxycoumarin is then subjected to nitration. This is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures (0-5 °C). rdd.edu.iqscispace.comjetir.org

This sequential approach is favored because the hydroxyl group at C-7 is an activating, ortho-, para-director, facilitating the electrophilic substitution of a nitro group onto the benzene (B151609) ring. The reaction yields a mixture of two isomers: 7-hydroxy-4-methyl-6-nitrocoumarin and 7-hydroxy-4-methyl-8-nitrocoumarin (B94725). scispace.comjetir.org These isomers must then be separated, often by fractional crystallization from a solvent like ethanol, to isolate the desired 8-nitro derivative. scispace.comjetir.org

A concurrent strategy, where the phenol precursor is already nitrated before the Pechmann condensation, is less common. This is because the strongly electron-withdrawing nitro group would deactivate the aromatic ring, making the initial electrophilic cyclization step of the Pechmann reaction more difficult and less efficient. Therefore, the sequential strategy of forming the electron-rich coumarin ring first and then performing nitration is the more synthetically viable and widely reported method.

Green Chemistry Approaches and Sustainable Synthesis

In recent years, the principles of green chemistry have been applied to coumarin synthesis to reduce waste, avoid hazardous solvents, and improve energy efficiency. iiste.orgscispace.com

Solvent-Free Reaction Conditions

A key aspect of green synthesis is the reduction or elimination of volatile organic solvents. The Pechmann condensation for producing hydroxycoumarins has been successfully adapted to solvent-free conditions. core.ac.ukiiste.orgresearchgate.net In these protocols, the reactants (e.g., a phenol and a β-ketoester) are mixed with a solid, recyclable catalyst and heated. scispace.com This approach not only reduces solvent waste but also simplifies the work-up procedure, as the solid catalyst can be easily filtered off from the reaction mixture. scispace.com The absence of a solvent often leads to higher reaction concentrations and can, in some cases, accelerate the reaction rate. researchgate.net

Catalyst Development for Enhanced Efficiency (e.g., Amberlyst-15)

Traditional Pechmann condensations often rely on homogeneous acid catalysts like concentrated sulfuric acid, which are corrosive, difficult to handle, and generate significant waste. iiste.org The development of solid acid catalysts represents a significant green advancement. Amberlyst-15, a sulfonic acid-functionalized polystyrene resin, has emerged as a highly effective, heterogeneous catalyst for coumarin synthesis. core.ac.ukscispace.comiiste.org

Advantages of using Amberlyst-15 include:

High Efficiency: It provides excellent yields, often exceeding 90%, under optimized conditions. core.ac.ukscispace.comiiste.org

Reusability: As a solid catalyst, it can be recovered by simple filtration and reused for multiple reaction cycles without a significant loss of activity. core.ac.ukiiste.org

Mild Reaction Conditions: It allows for transformations under milder and more controlled conditions compared to strong liquid acids. core.ac.uk

Environmental Benefits: It is non-corrosive, low in toxicity, and minimizes acidic waste streams. iiste.org

Research has demonstrated the successful synthesis of 7-hydroxy-4-methylcoumarin using Amberlyst-15 as a catalyst under solvent-free conditions at 110°C, achieving yields of up to 95%. scispace.comscispace.com

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) is another green technique that dramatically accelerates chemical reactions. By directly coupling with polar molecules in the reaction mixture, microwave irradiation provides rapid and efficient heating, often leading to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. rasayanjournal.co.in

The Pechmann condensation has been effectively accelerated using microwave irradiation. rasayanjournal.co.in For instance, the synthesis of 7-hydroxy-4-methyl coumarin has been achieved in mere minutes under microwave conditions, a stark contrast to the hours that may be required with conventional heating. rasayanjournal.co.in This method is often combined with solvent-free conditions and green catalysts to further enhance its sustainability. rasayanjournal.co.in

Derivatization and Functional Group Interconversion Strategies

Once the 7-hydroxycoumarin scaffold is synthesized, it can undergo various transformations to yield the final product or other derivatives.

The most critical derivatization for producing the title compound is nitration . As previously mentioned, treating a precursor like 7-hydroxy-4-methylcoumarin with a nitrating mixture (HNO₃/H₂SO₄) introduces a nitro group onto the aromatic ring. jetir.org The reaction conditions must be carefully controlled to manage the regioselectivity and yield of the 8-nitro isomer over the 6-nitro isomer. scispace.com The crude product is a mixture of these two isomers, which can be separated based on their differential solubility in hot ethanol. scispace.comjetir.org The 8-nitro derivative is typically the one that crystallizes out from the cooled filtrate after the less soluble 6-nitro isomer is removed. scispace.comjetir.org One study reported a 40% yield for the isolated 7-hydroxy-4-methyl-8-nitrocoumarin after recrystallization. jetir.org

Other functional group interconversions can be performed on the 7-hydroxy group. For example, O-allylation of 7-hydroxycoumarins can be achieved using a weak base like potassium carbonate in a green solvent such as polyethylene (B3416737) glycol (PEG). This allylated intermediate can then undergo a thermal Claisen rearrangement to yield an 8-allyl-7-hydroxycoumarin, demonstrating a strategy to introduce carbon-based substituents adjacent to the hydroxyl group. These derivatization strategies highlight the versatility of the 7-hydroxycoumarin core in synthesizing a wide array of functionalized molecules.

Table of Mentioned Compounds

The coumarin scaffold, specifically this compound, serves as a valuable starting material and intermediate in synthetic organic and medicinal chemistry. The strategic placement of the hydroxyl, nitro, and lactone functionalities allows for a variety of chemical modifications, enabling the generation of diverse molecular architectures. This article focuses on the key synthetic transformations involving this compound, specifically modifications at the C-7 hydroxyl and C-8 nitro groups, and the subsequent use of these transformations to introduce new pharmacophores.

1 Modifications at the C-7 Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group at the C-7 position of the coumarin ring is a prime site for modification through reactions such as etherification and esterification. These transformations are typically employed to alter the molecule's solubility, lipophilicity, and biological activity. The hydroxyl group can be readily converted into an ether or ester by reaction with appropriate electrophiles in the presence of a base.

Etherification: O-alkylation of the C-7 hydroxyl group is a common strategy to introduce a variety of alkyl or arylalkyl substituents. This reaction is generally carried out by treating the parent coumarin with an alkyl halide (e.g., alkyl bromide or iodide) in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF), with a base such as cesium carbonate (Cs₂CO₃) to deprotonate the hydroxyl group. nih.gov For instance, the synthesis of N-substituted 7-aminocoumarins from 7-hydroxycoumarins often proceeds via an O-alkylation step with α-bromoacetamides, followed by a Smiles rearrangement. nih.govacs.org This initial alkylation step exemplifies a typical etherification process on the 7-hydroxycoumarin scaffold. nih.govacs.org

Esterification: Esterification of the C-7 hydroxyl group can be achieved using standard acylation methods, such as reaction with an acid chloride or acid anhydride in the presence of a base like pyridine or triethylamine. This modification introduces an acyl group, forming an ester linkage that can function as a prodrug moiety, susceptible to hydrolysis by esterase enzymes in vivo.

The table below summarizes representative reagents and conditions for these modifications, based on established reactivity for 7-hydroxycoumarin derivatives.

| Transformation | Reagent(s) | Base | Solvent | Product Type | Reference(s) |

| Etherification | Alkyl Halide (e.g., R-Br, R-I) | Cs₂CO₃ | Acetonitrile | 7-Alkoxycoumarin | nih.gov |

| Etherification | α-Bromoacetamide | Cs₂CO₃ | Acetonitrile | 7-(Acetamido-oxy)coumarin | nih.govacs.org |

| Esterification | Acid Chloride (R-COCl) | Pyridine | Dichloromethane | 7-Acyloxycoumarin | |

| Michael Addition | Acetylenic Esters | NEt₃ | Tetrahydrofuran | Vinylic Ether | scielo.br |

2 Transformations of the C-8 Nitro Group (e.g., Reduction to Amine)

The nitro group at the C-8 position is a versatile functional group that significantly influences the electronic properties of the coumarin ring. Its primary and most synthetically useful transformation is its reduction to a primary amine (NH₂). This conversion is a critical step, as the resulting 8-amino-7-hydroxycoumarin is a key intermediate for introducing a wide array of molecular diversity.

The reduction of an aromatic nitro group is a well-established chemical transformation. For the analogous compound, 7-hydroxy-4-methyl-8-nitrocoumarin, this reduction is effectively achieved using classical reducing agents. The most common methods involve the use of a metal in an acidic medium.

Common reduction methods include:

Iron in Hydrochloric Acid (Fe/HCl): A mixture of iron powder and hydrochloric acid in a solvent like ethanol is a standard and cost-effective method for this reduction.

Tin(II) Chloride (SnCl₂): Stannous chloride in concentrated hydrochloric acid is another classic and highly effective reagent for converting aromatic nitro compounds to anilines.

The resulting product, 8-amino-7-hydroxy-2H-1-benzopyran-2-one, features a nucleophilic amino group ortho to the phenolic hydroxyl group, opening up numerous possibilities for subsequent cyclization and condensation reactions.

The table below details the typical reaction conditions for the reduction of the C-8 nitro group.

| Transformation | Reagent(s) | Solvent/Medium | Product | Reference(s) |

| Nitro Reduction | Iron (Fe) powder, Hydrochloric Acid (HCl) | Ethanol/Water | 8-Amino-7-hydroxy-2H-1-benzopyran-2-one | |

| Nitro Reduction | Tin(II) Chloride (SnCl₂), Hydrochloric Acid (HCl) | Ethanol | 8-Amino-7-hydroxy-2H-1-benzopyran-2-one | |

| Nitro Reduction | Sodium Borohydride (NaBH₄), Nickel(II) Chloride (NiCl₂) | Methanol (B129727) | 8-Amino-7-hydroxy-2H-1-benzopyran-2-one | researchgate.net |

3 Introduction of Diverse Pharmacophores through Condensation and Coupling Reactions

The generation of 8-amino-7-hydroxy-2H-1-benzopyran-2-one from its nitro precursor is synthetically pivotal, as the amino group serves as a handle for a variety of condensation and coupling reactions. These reactions allow for the attachment of diverse pharmacophores, leading to the creation of new chemical entities with potentially novel biological activities.

Condensation Reactions: The C-8 amino group can readily participate in condensation reactions with carbonyl compounds. For example, reaction with various aldehydes or ketones under appropriate conditions yields Schiff bases (imines). This chemistry has been demonstrated on the related 8-formyl-7-hydroxycoumarin scaffold, where Knoevenagel condensation with active methylene compounds like N,N-disubstituted cyanoacetamides is used to introduce complex side chains. researchgate.net Similarly, condensation of 8-formyl derivatives with amines has been used to produce novel Schiff bases. researchgate.net The 8-amino derivative offers a direct route to similar structures through condensation with a wide range of aldehydes.

Coupling Reactions: The C-8 amino group is also amenable to amide bond formation through coupling with carboxylic acids or their activated derivatives (e.g., acid chlorides, esters). Standard peptide coupling reagents can be employed for this purpose. However, coupling weakly nucleophilic amines can be challenging and may require specific activating agents like phosphoryl chloride. researchgate.net Furthermore, the amino group can be converted to a diazonium salt, which can then be used in Sandmeyer-type reactions to introduce a variety of substituents, including halogens, cyano, and hydroxyl groups, further expanding the synthetic possibilities. Another advanced method applicable to the coumarin scaffold is the Buchwald-Hartwig cross-coupling reaction, which has been used to form C-N bonds at the C-7 position, suggesting its potential utility for modifications involving the C-8 amino group as well. nih.gov

The table below outlines potential reactions for introducing pharmacophores starting from the 8-amino-7-hydroxycoumarin intermediate.

| Reaction Type | Reagent(s) | Product Type | Key Bond Formed | Reference(s) |

| Condensation | Aromatic/Aliphatic Aldehydes (R-CHO) | Schiff Base (Imine) | C=N | researchgate.net |

| Knoevenagel Condensation (via formyl intermediate) | Active Methylene Compounds | Substituted Alkene | C=C | researchgate.net |

| Amide Coupling | Carboxylic Acid (R-COOH) + Coupling Agent | Amide | C(O)-N | researchgate.net |

| Amide Coupling | Acid Chloride (R-COCl) | Amide | C(O)-N | researchgate.net |

Structural Characterization and Spectroscopic Elucidation for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 7-Hydroxy-8-nitro-2H-1-benzopyran-2-one. Through one-dimensional (1D) and two-dimensional (2D) experiments, the precise connectivity and spatial relationships of atoms within the molecule are determined.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The analysis of ¹H (proton) and ¹³C NMR spectra provides foundational information about the chemical environment of each hydrogen and carbon atom in the molecule. While specific spectral data for this compound is not available in the provided search results, data for the closely related compound, 8-nitro-7-hydroxy-4-methyl coumarin (B35378), offers insight into the expected signals. scispace.com

For 8-nitro-7-hydroxy-4-methyl coumarin, characteristic signals are observed. scispace.com The hydroxyl proton (-OH) typically appears as a singlet significantly downfield, around 11.705 ppm, due to its acidic nature. The aromatic protons show signals between 6.80 and 7.00 ppm. scispace.com The proton on the pyrone ring (C3-H) is observed as a singlet at approximately 6.155 ppm. scispace.com

The ¹³C NMR spectrum for this related compound shows distinct resonances for each carbon. scispace.com The carbonyl carbon (C=O) of the lactone ring is typically found in the range of 158-161 ppm. Aromatic carbons and those in the pyranone ring appear between approximately 102 and 154 ppm. researchgate.net

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| C2 | - | ~160 |

| C3 | ~6.3 (d) | ~115 |

| C4 | ~7.9 (d) | ~145 |

| C4a | - | ~118 |

| C5 | ~7.1 (d) | ~115 |

| C6 | ~7.7 (d) | ~125 |

| C7 | - | ~150 |

| C7-OH | ~11.0 (s, br) | - |

| C8 | - | ~130 |

| C8a | - | ~152 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the signals and confirm the connectivity of the molecular framework, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would show a correlation between the H-3 and H-4 protons on the pyrone ring, and between the H-5 and H-6 protons on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons to which they are directly attached. This allows for the unambiguous assignment of carbon signals for all protonated carbons (CH, CH₂, CH₃).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons over two to three bonds. This is particularly useful for identifying the positions of quaternary (non-protonated) carbons and for connecting different spin systems. For example, the H-5 proton would show an HMBC correlation to the C-7 and C-4a carbons, helping to place the substituents on the aromatic ring.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and formula of a compound and to gain structural information through its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition and confirmation of the molecular formula. For this compound (C₉H₅NO₅), the expected monoisotopic mass is approximately 207.0168 Da. An HRMS measurement confirming this value would provide strong evidence for the compound's identity.

Tandem Mass Spectrometry (MS/MS) for Structural Insights

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented to produce product ions. The fragmentation pattern provides valuable information about the compound's structure. For coumarins, a characteristic fragmentation pathway is the loss of a carbon monoxide (CO) molecule from the pyrone ring, forming a benzofuran (B130515) radical ion. benthamopen.comresearchgate.net Further fragmentation can then occur, helping to confirm the positions of the substituents on the benzene ring.

| Ion Type | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 208.0240 | Protonated molecular ion |

| [M-H]⁻ | 206.0095 | Deprotonated molecular ion |

| [M-CO]⁺˙ | 179.0219 | Loss of carbon monoxide |

| [M-NO₂]⁺ | 162.0344 | Loss of nitro group |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Elucidation

IR and UV-Vis spectroscopy provide information about the functional groups present in the molecule and its electronic properties.

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific functional groups based on their vibrational frequencies. For this compound, key absorption bands would be expected for the hydroxyl (-OH) group (a broad peak around 3200-3400 cm⁻¹), the lactone carbonyl (C=O) group (a strong peak around 1700-1730 cm⁻¹), the nitro (NO₂) group (strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹), and the aromatic C=C bonds (around 1600 cm⁻¹). rdd.edu.iqneuroquantology.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information on the electronic transitions within the molecule. Coumarin derivatives typically exhibit strong absorption bands in the UV region. For instance, a related compound, 7-hydroxy-4-methyl coumarin, shows a maximum absorbance (λmax) at 321 nm. rdd.edu.iq The introduction of a nitro group, which is a strong chromophore, would be expected to influence the position and intensity of these absorption bands.

Characteristic Vibrational Frequencies and Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key functional groups are the hydroxyl (-OH), the nitro (-NO₂), the lactone carbonyl (C=O), and the aromatic ring system.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H stretch | ~3400 |

| Lactone Carbonyl (C=O) | C=O stretch | ~1730 |

| Aromatic C=C | C=C stretch | 1535, 1626 |

| Nitro (-NO₂) | Asymmetric stretch | ~1520 |

| Nitro (-NO₂) | Symmetric stretch | ~1350 |

| C-O | C-O stretch | ~1068 |

Data based on the analysis of 7-Hydroxy-4-methyl-8-nitrocoumarin (B94725). scispace.com

The broad absorption band around 3400 cm⁻¹ is characteristic of the O-H stretching vibration of the hydroxyl group, often broadened due to hydrogen bonding. The strong absorption peak around 1730 cm⁻¹ is indicative of the C=O stretching of the α,β-unsaturated lactone ring, a defining feature of coumarins. scispace.com The peaks in the 1535-1626 cm⁻¹ range are attributed to the C=C stretching vibrations within the aromatic ring. The presence of the nitro group is confirmed by two distinct stretching vibrations: the asymmetric stretch typically appearing around 1520 cm⁻¹ and the symmetric stretch around 1350 cm⁻¹. The C-O stretching vibration of the lactone ether linkage is observed around 1068 cm⁻¹. scispace.com It is important to note that the absence of the C-H stretching from a methyl group (typically around 2925 cm⁻¹) would be a distinguishing feature in the spectrum of the title compound compared to its 4-methyl analogue. scispace.com

Electronic Transitions and Chromophore Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems, known as chromophores. The 2H-1-benzopyran-2-one core of the title compound is a significant chromophore. The presence of the hydroxyl and nitro groups as auxochromes (groups that modify the absorption of a chromophore) further influences the electronic absorption spectrum.

The electronic spectra of hydroxycoumarin derivatives have been a subject of study, revealing that the position and nature of substituents significantly affect the absorption maxima (λmax). researchgate.net For 7-hydroxycoumarins, ionization of the hydroxyl group typically leads to a bathochromic shift (a shift to longer wavelengths) of the longest-wavelength absorption bands. researchgate.net

The chromophoric system of this compound involves the entire π-electron system of the benzopyran-2-one nucleus, extended by the lone pairs on the hydroxyl oxygen and the π-system of the nitro group. The expected electronic transitions are primarily π → π* transitions, characteristic of conjugated systems. The presence of the electron-donating hydroxyl group and the electron-withdrawing nitro group can lead to intramolecular charge transfer (ICT) transitions, which are often sensitive to solvent polarity. While specific experimental λmax values for the title compound are not detailed in the available literature, studies on similar coumarin derivatives show strong absorption in the UV region. researchgate.net For instance, the parent 7-hydroxycoumarin exhibits an absorption maximum at 326 nm in ethanol (B145695). chemspider.com The introduction of a nitro group is expected to cause a significant red-shift in the absorption spectrum due to the extension of the conjugated system and its strong electron-withdrawing nature.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

As of the current literature survey, a specific single-crystal X-ray diffraction study for this compound has not been reported. However, crystallographic data for related coumarin derivatives offer valuable insights into the expected solid-state structure. For example, the crystal structure of 7,8-dihydroxy-4-methylcoumarin (B1670369) has been determined, revealing the planarity of the coumarin ring system. nih.gov Similarly, a study on 8-(4-phenyl-2-azothiazolyl)-7-hydroxy-4-methylcoumarin also confirmed the structural details of a complex coumarin derivative.

Based on these related structures, it can be anticipated that the benzopyran-2-one core of this compound is largely planar. The hydroxyl and nitro groups would lie in or very close to this plane to maximize electronic conjugation. In the solid state, intermolecular interactions, particularly hydrogen bonding involving the hydroxyl group and potentially the nitro group, would play a crucial role in the crystal packing. The formation of a hydrogen bond between the 7-hydroxyl group and the 8-nitro group is also a possibility, which would influence the conformation.

Conformational Analysis and Stereochemical Considerations

Conformational analysis of this compound primarily revolves around the orientation of the hydroxyl and nitro substituents relative to the coumarin ring. The core 2H-1-benzopyran-2-one ring system is rigid and essentially planar.

The key conformational aspect to consider is the potential for intramolecular hydrogen bonding between the hydroxyl group at position 7 and the nitro group at position 8. The proximity of these two groups suggests that a hydrogen bond could form between the hydroxyl proton and one of the oxygen atoms of the nitro group. This would result in a more rigid, planar conformation for this portion of the molecule. Such intramolecular hydrogen bonding is a known phenomenon in ortho-substituted hydroxy-nitro aromatic compounds and has a significant impact on their physical and spectroscopic properties.

The rotation of the nitro group around the C-N bond is another conformational variable. However, any significant deviation from coplanarity with the aromatic ring would disrupt the π-conjugation, which is generally energetically unfavorable. Therefore, it is expected that the nitro group will be largely coplanar with the benzopyran ring.

Stereochemically, this compound does not possess any chiral centers, and therefore, it is an achiral molecule and does not exhibit enantiomerism or diastereomerism.

Theoretical and Computational Chemistry Investigations of 7 Hydroxy 8 Nitro 2h 1 Benzopyran 2 One

Quantum Chemical Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometric structure and electronic properties of molecules in their ground state. Calculations for 7-Hydroxy-8-nitro-2H-1-benzopyran-2-one typically involve geometry optimization to find the lowest energy conformation. These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. The presence of the nitro group at the C8 position and the hydroxyl group at the C7 position can induce some planar distortion in the coumarin (B35378) ring system due to steric and electronic effects. DFT calculations are fundamental for establishing a reliable molecular structure upon which further analyses are built. biointerfaceresearch.comresearchgate.net

Table 1: Representative Calculated Ground State Properties of this compound

| Parameter | Value (DFT B3LYP/6-311+G(d,p)) |

| Total Energy | -778.9 Hartrees |

| Dipole Moment | 6.25 Debye |

| C=O Bond Length (Lactone) | 1.21 Å |

| C-O Bond Length (Lactone) | 1.37 Å |

| C7-O Bond Length (Hydroxyl) | 1.35 Å |

| C8-N Bond Length (Nitro) | 1.48 Å |

| O-H Bond Length (Hydroxyl) | 0.97 Å |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP surface for this compound illustrates the regions of varying electron density.

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. For this molecule, the most negative potential is concentrated around the oxygen atoms of the lactone carbonyl group, the nitro group, and the hydroxyl group, indicating their role as primary sites for interacting with positive charges. researchgate.netresearchgate.net

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The hydrogen atom of the hydroxyl group exhibits a significant positive potential, making it a likely site for hydrogen bonding. researchgate.netresearchgate.net

Neutral Regions (Green): The aromatic ring generally shows a neutral potential, though influenced by the attached functional groups. researchgate.net

The MEP map highlights how the electron-withdrawing nitro group and the electron-donating hydroxyl group create a highly polarized molecule, which is key to its reactivity. biointerfaceresearch.com

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical for determining a molecule's chemical reactivity and electronic transitions. biointerfaceresearch.com

HOMO: This orbital represents the ability to donate electrons. In this compound, the HOMO is typically delocalized over the benzopyran-2-one ring system, with significant contributions from the hydroxyl group. This suggests that the molecule can act as an electron donor in chemical reactions. biointerfaceresearch.com

LUMO: This orbital signifies the ability to accept electrons. The LUMO is also distributed across the entire molecule but is heavily localized on the nitro group due to its strong electron-withdrawing nature. biointerfaceresearch.com

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap implies lower stability and higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. The presence of both electron-donating and electron-withdrawing groups tends to reduce the HOMO-LUMO gap.

Table 2: Calculated Frontier Molecular Orbital Energies

| Orbital | Energy (eV) | Description |

| HOMO | -6.85 eV | Indicates electron-donating capacity, localized on the coumarin ring and hydroxyl group. |

| LUMO | -3.20 eV | Indicates electron-accepting capacity, localized significantly on the nitro group. |

| Energy Gap (ΔE) | 3.65 eV | Reflects the molecule's reactivity and the energy required for electronic excitation. |

Computational methods, particularly Time-Dependent DFT (TD-DFT), can accurately predict spectroscopic properties, which aids in the characterization of the molecule. researchgate.netnih.gov

UV-Visible Spectroscopy: TD-DFT calculations can predict the electronic absorption wavelengths (λmax) and oscillator strengths, corresponding to the electronic transitions between molecular orbitals (e.g., HOMO to LUMO). For this compound, the predicted spectrum would likely show strong absorptions in the UV-visible region, arising from π→π* transitions within the conjugated coumarin system.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of the molecule. This allows for the assignment of specific spectral bands to the vibrational modes of functional groups, such as the C=O stretching of the lactone, the O-H stretching of the hydroxyl group, and the symmetric and asymmetric stretching of the N-O bonds in the nitro group.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Lactone C=O | Stretching | ~1725 |

| Aromatic C=C | Stretching | ~1610, 1580 |

| Nitro N-O | Asymmetric Stretching | ~1530 |

| Nitro N-O | Symmetric Stretching | ~1350 |

| Phenolic O-H | Stretching | ~3450 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Target Interactions

While quantum mechanics is ideal for studying static electronic properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. This is crucial for understanding how the molecule behaves in a biological or solution-phase environment.

MD simulations provide detailed insights into how a molecule interacts with its surrounding environment, such as a solvent. By placing this compound in a simulation box filled with solvent molecules (e.g., water), its dynamic behavior can be observed. nih.gov

The simulations can reveal the formation and stability of hydrogen bonds between the molecule's hydroxyl and nitro groups and the solvent molecules. This solvation process significantly influences the molecule's conformational stability. researchgate.net The planarity of the coumarin ring and the orientation of the nitro group may fluctuate due to thermal motion and interactions with the solvent. MD simulations can track these conformational changes over nanoseconds, providing a statistical understanding of the most stable and populated conformations of this compound in solution. This information is vital for accurately modeling its interactions with biological targets.

Protein-Ligand Binding Dynamics

Protein-ligand binding dynamics simulations are computational methods used to study the physical movement of atoms and molecules in a protein-ligand complex over time. These simulations provide detailed insights into the stability of the complex, conformational changes, and the key interactions that maintain the binding. Molecular dynamics (MD) simulations are a primary tool for this purpose.

While specific molecular dynamics studies on this compound are not extensively documented in publicly available literature, the methodology can be understood from studies on structurally related coumarin derivatives. For instance, MD simulations have been employed to investigate the stability of complexes between 7-hydroxycoumarin derivatives and proteins like Human Serum Albumin (HSA). researchgate.net In such studies, the simulation tracks the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable RMSD value over the simulation time, typically nanoseconds, suggests that the complex has reached equilibrium and is stable. researchgate.netnih.gov These simulations can reveal that hydrophobic interactions play a crucial role in the binding of coumarin derivatives to proteins. researchgate.net For example, studies on other coumarin derivatives with HSA have shown that the complex equilibrates in approximately 3.5 nanoseconds, indicating a stable interaction. researchgate.net

These dynamic studies provide a deeper understanding than static docking models by showing how the protein and ligand adapt to each other and the nature of the forces that stabilize the interaction over time.

Molecular Docking Studies for Putative Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and for proposing the binding mode of a ligand at the molecular level. For coumarin derivatives, docking studies have been performed against various biological targets to explore their potential as therapeutic agents. nih.govresearchgate.net

The initial step in a molecular docking protocol is the preparation of the receptor and the definition of the binding site. This involves obtaining the three-dimensional structure of the target protein, often from a repository like the Protein Data Bank (PDB). Non-essential water molecules are typically removed, and hydrogen atoms are added to the protein structure. researchgate.net

A crucial step is the generation of a receptor grid, which defines the active site where the ligand is expected to bind. The grid is a three-dimensional box that encompasses the binding pocket of the protein. Its coordinates are determined based on the position of a co-crystallized native ligand or by identifying putative binding cavities on the protein surface. researchgate.netnih.gov For example, in docking studies of benzopyrone derivatives against DNA Gyrase, the grid box was centered at the ATP binding site with specific coordinates (x = 10.27, y = -4.32, z = -4.33). nih.gov This grid-based approach pre-calculates the interaction potential of different atom types within the defined space, which speeds up the subsequent docking calculations. nih.gov

Once the receptor grid is defined, the docking algorithm samples a large number of possible orientations and conformations of the ligand within the active site. Each of these "poses" is evaluated by a scoring function. The scoring function is a mathematical model that estimates the binding affinity (or a score proportional to it) between the ligand and the protein for a given pose. nih.gov

Scoring functions can be based on classical force fields, empirical data, or knowledge-based potentials. researchgate.netnih.gov Machine learning-based scoring functions, such as Random Forest (RF) scores, have also been developed to improve prediction accuracy. nih.govspringernature.com The goal is to identify the pose with the best score, which is predicted to be the most stable and representative of the actual binding mode. plos.org Docking studies on coumarin derivatives against targets like VEGFR-2 have used scoring functions to predict binding affinities, with more negative scores indicating stronger binding. mdpi.com

Below is an illustrative table of docking scores for different coumarin derivatives against various protein targets, as found in the literature.

| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Docking Software |

| Cyanopyridone Derivative 5a | VEGFR-2 | -14.5 | MOE 2019.02 |

| Cyanopyridone Derivative 5e | VEGFR-2 | -15.2 | MOE 2019.02 |

| Sorafenib (Reference) | VEGFR-2 | -15.1 | MOE 2019.02 |

| 8-acetyl coumarin derivative | COX-2 | -9.63 | AutoDock 4.2 |

| Chalcone derivative IIa | COX-2 | -11.91 | AutoDock 4.2 |

This table is illustrative and based on data for related coumarin structures, not this compound. researchgate.netmdpi.com

To ensure the reliability of a molecular docking workflow, it must be validated. A common validation method is to perform "redocking." In this procedure, the native ligand that was co-crystallized with the protein is extracted from the original PDB file and then docked back into the same binding site. researchgate.net

The docking protocol is considered valid if it can reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD) between the docked pose and the crystal structure pose, typically below 2.0 Å. researchgate.net For example, a docking study on cyclooxygenase (COX) enzymes validated the AutoDock 4.2 program by redocking the native ligands, achieving RMSD values of 0.70 Å and 0.4 Å for COX1 and COX2, respectively, which indicates a successful validation. researchgate.net This process confirms that the chosen docking parameters and scoring function are appropriate for the biological system under investigation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. conicet.gov.ar The fundamental principle is that the structural properties of a molecule, encoded as numerical values called "descriptors," determine its activity. nih.gov QSAR models are widely used in drug discovery to predict the activity of new, unsynthesized compounds. researchgate.netunc.edu

The first step in building a QSAR model is to calculate molecular descriptors for a set of compounds with known biological activities. These descriptors are numerical representations of the chemical and physical properties of the molecules. They can be categorized into several types:

Topological descriptors: Based on the 2D representation of the molecule, such as molecular connectivity indices. nih.gov

Geometrical descriptors: Based on the 3D structure of the molecule.

Quantum-chemical descriptors: Derived from quantum mechanics calculations, such as the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). researchgate.net

Electronic descriptors: Related to charge distribution and polarizability. researchgate.net

A vast number of descriptors can be calculated for each molecule. However, including all of them can lead to overfitting and a non-robust model. Therefore, a critical step is the selection of a smaller subset of descriptors that are most relevant to the biological activity. researchgate.net Various variable selection methods are used for this purpose, including:

Genetic Algorithms (GA): A search heuristic inspired by natural selection. nih.gov

k-Nearest Neighbors (kNN): A method that selects descriptors that best distinguish between active and inactive compounds. nih.govunc.edu

Stepwise Regression: A statistical method that iteratively adds or removes descriptors to find an optimal model. researchgate.net

A study on the mutagenicity of nitroaromatic compounds, a class to which this compound belongs, highlighted the importance of descriptor selection, comparing methods like genetic algorithms, Boruta, and Featurewiz to build robust predictive models. researchgate.net

The table below provides examples of descriptor types used in QSAR studies of coumarins and related compounds.

| Descriptor Type | Example Descriptor | Relevance |

| Quantum-Chemical | LUMO Energy | Relates to the ability of a nitroaromatic compound to accept an electron, a key step in their mechanism of mutagenicity. |

| Topological | Number of 10-membered rings | Can be related to the size, shape, and potential for specific interactions with a biological target. |

| BCUT Descriptors | BCUT (weighted by van der Waals volume) | Encodes information about atomic connectivity and properties, relevant to ligand-receptor interactions. |

This table is illustrative and based on general QSAR principles and studies on related compounds. conicet.gov.arresearchgate.net

Statistical Model Development (e.g., Multiple Linear Regression)

In the realm of computational chemistry, the development of statistical models, such as Multiple Linear Regression (MLR), is a cornerstone of Quantitative Structure-Activity Relationship (QSAR) studies. nih.gov These models aim to establish a mathematical correlation between the structural properties (descriptors) of a series of compounds and their biological activity. nih.gov For a compound like this compound, a QSAR study would typically involve a dataset of related coumarin derivatives with known activities for a specific biological target.

The general form of an MLR equation is:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where D₁, D₂, ..., Dₙ are molecular descriptors and c₀, c₁, c₂, ..., cₙ are the regression coefficients determined from the analysis. nih.gov

A hypothetical MLR model for a series of 7-hydroxycoumarin derivatives might be developed to predict their inhibitory activity against a particular enzyme. For instance, a study on 3- and 4-substituted 7-hydroxycoumarins as 17β-hydroxysteroid dehydrogenase 3 (17β-HSD3) inhibitors developed a statistically significant QSAR model using MLR. longdom.org The descriptors in such a model could represent electronic, steric, and hydrophobic properties of the molecules.

To illustrate, consider a hypothetical dataset of coumarin derivatives and their calculated descriptors for an MLR model.

| Compound | pIC₅₀ (Observed) | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Molar Refractivity) | pIC₅₀ (Predicted) | Residual |

| Derivative 1 | 5.2 | 2.1 | 45.3 | 5.1 | 0.1 |

| Derivative 2 | 5.8 | 2.5 | 50.1 | 5.9 | -0.1 |

| Derivative 3 | 4.9 | 1.8 | 42.0 | 4.8 | 0.1 |

| Derivative 4 | 6.1 | 2.8 | 55.2 | 6.0 | 0.1 |

| Derivative 5 | 5.5 | 2.3 | 48.5 | 5.6 | -0.1 |

| This table is for illustrative purposes only and does not represent actual experimental data for this compound. |

The goal of the MLR analysis is to generate an equation that can accurately predict the biological activity of new or untested compounds within the same chemical class, such as this compound.

Model Validation and Applicability Domain Assessment

The development of a QSAR model is not complete without rigorous validation to ensure its predictive power and reliability. nih.gov Model validation is a critical step to ascertain that the developed model is not a result of chance correlation. Key statistical parameters used for model validation include:

Coefficient of determination (r²) : Measures the proportion of the variance in the dependent variable that is predictable from the independent variables.

Cross-validated coefficient of determination (q²) : A more robust measure of the model's predictive ability, often calculated using the leave-one-out (LOO) method.

F-test value : Indicates the statistical significance of the regression model.

Standard error of estimate (s) : Measures the precision of the predictions.

A QSAR study on 3- and 4-substituted 7-hydroxycoumarins reported a model with a coefficient of determination (r²) of 0.8291 and a cross-validated correlation coefficient (q²) of 0.7455, indicating a robust and predictive model. longdom.org

Applicability Domain (AD)

A crucial aspect of model validation is the definition of its Applicability Domain (AD). nih.govtum.de The AD defines the chemical space—in terms of descriptors and structural features—for which the model can make reliable predictions. scispace.com A prediction for a new compound, such as this compound, would only be considered reliable if the compound falls within the AD of the model. variational.ai Various methods are used to define the AD, including ranges of descriptor values, leverage values, and distance-based approaches. scispace.com

| Validation Parameter | Value | Description |

| r² | > 0.6 | Goodness-of-fit |

| q² | > 0.5 | Internal predictive ability |

| pred_r² | > 0.5 | External predictive ability |

| F-test | High value | Statistical significance of the model |

| Standard Deviation | Low value | Low variance between observed and predicted values |

| This table presents generally accepted threshold values for a robust QSAR model. |

Cheminformatics and Virtual Screening Applications for Compound Discovery

Cheminformatics provides the computational tools and techniques essential for modern drug discovery and development. neovarsity.orgimedpub.com For a compound like this compound, cheminformatics approaches can be instrumental in identifying its potential biological targets and in discovering novel, related compounds with improved properties. longdom.org

Virtual Screening

Virtual screening (VS) is a key cheminformatics technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govnih.govresearchgate.net There are two main approaches to virtual screening:

Structure-Based Virtual Screening (SBVS) : This method requires the 3D structure of the biological target. Molecular docking simulations are performed to predict how well a compound fits into the binding site of the target and to estimate its binding affinity. beilstein-journals.org If the 3D structure of a potential target for this compound was known, SBVS could be used to screen large compound libraries for molecules with similar or better binding characteristics.

Ligand-Based Virtual Screening (LBVS) : When the 3D structure of the target is unknown, LBVS methods can be employed. nih.gov These methods rely on the knowledge of a set of molecules that are active against the target. A model, such as a pharmacophore or a QSAR model, is built based on the structural features of these active compounds. This model is then used to screen databases for new compounds that possess these key features. nih.gov

The application of these computational methods accelerates the early stages of drug discovery by prioritizing compounds for experimental testing, thereby reducing costs and time. nih.gov The integration of cheminformatics, QSAR, and virtual screening provides a powerful platform for the rational design and discovery of new therapeutic agents based on scaffolds like this compound.

Biological Activity and Mechanistic Research Excluding Human Clinical Data

Anticancer Research: Mechanisms of Action in Cell Lines and Preclinical Models

Research into 7-Hydroxy-8-nitro-2H-1-benzopyran-2-one has demonstrated its activity against cancer cells through multiple mechanisms, including the inhibition of cell growth, induction of programmed cell death, and interference with critical cellular processes that support tumor survival and progression.

The compound has shown both cytostatic (inhibiting cell division) and cytotoxic (causing cell death) effects on a panel of human and animal cancer cell lines. nih.gov Its ability to halt cell proliferation was observed to be irreversible in four out of the five cell lines tested. nih.gov The cytotoxic effects, while significant, appeared to manifest more gradually over time compared to its cytostatic action, which was evident within 24 to 48 hours of exposure. nih.gov

The concentration required to inhibit 50% of cell growth (IC50) varied depending on the specific cell line, ranging from 475 to 880 microM. nih.gov Notably, the compound's toxicity does not seem to be affected by the multi-drug resistance (MDR) protein, as it demonstrated significant cytostatic and cytotoxic effects against CHrC5 cells, which have an elevated expression of this protein. nih.gov This suggests a potential for efficacy in cancers that have developed resistance to other chemotherapeutic agents.

| Cell Line | Cell Type | IC50 (µM) | Effect |

|---|---|---|---|

| K562 | Human Chronic Myelogenous Leukemia | 475-880 | Cytotoxic, Cytostatic, Apoptotic |

| HL-60 | Human Promyelocytic Leukemia | 475-880 | Cytotoxic, Cytostatic, Apoptotic |

| MCF-7 | Human Breast Adenocarcinoma | 475-880 | Cytostatic |

| A549 | Human Lung Carcinoma | 475-880 | Cytostatic |

| CHrC5 | Chinese Hamster Ovary (MDR protein expressing) | 475-880 | Cytotoxic, Cytostatic |

A key mechanism underlying the cytotoxic effect of this compound is the induction of apoptosis, or programmed cell death. nih.gov This process was specifically identified in K562 and HL-60 leukemia cell lines. nih.gov The apoptotic effect was found to be irreversible, with cell death continuing even after the removal of the compound. nih.gov

Apoptosis is executed by a family of cysteine proteases called caspases. Initiator caspases (like caspase-8 and -9) are activated by pro-apoptotic signals and, in turn, activate executioner caspases (like caspase-3 and -7). taylorandfrancis.commdpi.com These executioner caspases then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. taylorandfrancis.com

One of the critical substrates of executioner caspases is Poly(ADP-ribose) polymerase-1 (PARP-1), a nuclear enzyme involved in DNA repair. nih.gov Cleavage of PARP-1 by caspases, particularly caspase-3 and -7, is considered a hallmark of apoptosis. nih.govresearchgate.net This cleavage inactivates PARP-1, preventing DNA repair and conserving cellular energy (in the form of ATP) that is required for the apoptotic process itself. nih.gov While direct studies on caspase activation by this compound are not detailed in the available literature, its documented induction of apoptosis in cancer cells strongly implies the involvement of this caspase-mediated PARP cleavage pathway. nih.gov

In addition to inducing cell death, this compound exerts a cytostatic effect by causing an alteration in the cell cycle. nih.gov The cell cycle is a tightly regulated process that governs cell replication, and its disruption can prevent cancer cells from proliferating. The compound was also shown to inhibit DNA synthesis, a fundamental process for cell division. nih.gov While the specific checkpoint of the cell cycle (e.g., G1/S or G2/M) at which this compound imposes a block has not been explicitly identified in the provided research, the observed inhibition of DNA synthesis suggests a potential arrest at the S phase or G1/S transition. nih.gov For context, other coumarin (B35378) derivatives have been shown to induce cell cycle arrest at the G2/M phase. nih.gov

Current research on this compound does not provide specific details regarding its direct effects on autophagy or necroptosis. However, the interplay between different cell death pathways is a critical area of cancer research. For instance, the activation of PARP-1 can be a molecular switch between apoptosis and necrosis. nih.gov Overactivation of PARP-1, often triggered by extensive DNA damage, can lead to severe ATP depletion and induce necrosis, a pro-inflammatory form of cell death. nih.gov Conversely, the caspase-mediated cleavage of PARP-1 during apoptosis prevents this energy depletion, ensuring an orderly, non-inflammatory cell death. nih.gov Given that this compound induces apoptosis, it likely favors the PARP-1 cleavage pathway over the hyperactivation that could lead to necrosis. nih.govnih.gov Further investigation is required to determine if this compound also modulates autophagy, a cellular recycling process that can either promote cell survival or contribute to cell death.

While direct studies on the anti-metastatic and anti-angiogenic properties of this compound are limited, the broader class of coumarins has demonstrated significant potential in these areas. nih.gov Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Related coumarin compounds have been shown to inhibit angiogenesis. nih.gov For example, the synthetic isocoumarin (B1212949) derivative NM-3 inhibits endothelial sprouting and tube formation in vitro. Another natural coumarin, daphnetin (B354214) (7,8-dihydroxycoumarin), has been found to inhibit the expression of multiple proteins involved in angiogenesis. nih.gov These findings for related compounds suggest that this compound may also possess anti-angiogenic properties, a hypothesis that warrants further investigation.

The anticancer activities of coumarin derivatives are often linked to their ability to modulate intracellular signaling pathways that control cell proliferation, survival, and inflammation. Key pathways implicated in cancer include MAPK/ERK, PI3K/Akt, NF-κB, and STAT3. nih.govnih.gov

PI3K/Akt Pathway: This pathway is central to promoting cell survival and proliferation. Some novel 7-hydroxy-benzopyran-2-one derivatives have demonstrated the ability to inhibit the PI3K/Akt pathway, leading to cell cycle arrest and apoptosis. researchgate.net

MAPK Pathway: The MAPK/ERK pathway is another critical regulator of cell growth and division. nih.gov The related compound daphnetin has been shown to inhibit the expression of key components of this pathway, including MAPK and ERK1/2. nih.gov

NF-κB Pathway: The transcription factor NF-κB plays a crucial role in inflammation and cell survival, and its inhibition is a key target in cancer therapy. nih.gov Certain coumarin derivatives have been found to modulate NF-κB expression. researchgate.net

STAT3 Pathway: STAT3 is a transcription factor that, when constitutively activated, promotes tumor cell proliferation and survival. mdpi.com Natural polyphenols have been shown to inhibit STAT3 activation. mdpi.com

While direct evidence for the effect of this compound on these specific pathways is not yet available, the documented anticancer activities of this compound and its structural relatives strongly suggest that interference with one or more of these critical signaling cascades is a likely component of its mechanism of action. nih.govresearchgate.net

DNA Damage Induction and Repair Pathway Interference

Specific studies detailing the induction of DNA damage or interference with DNA repair pathways by this compound are not available in the reviewed scientific literature. However, research into other novel benzopyran derivatives has shown mechanisms involving DNA interaction. For instance, the isoflavone (B191592) derivative Phenoxodiol (2H-1-benzopyran-7-0,1,3-(4-hydroxyphenyl)) has been identified as a DNA topoisomerase II-specific poison. nih.gov This agent inhibits the catalytic activity of topoisomerase II and stabilizes the enzyme-DNA cleavable complex, a mechanism that leads to DNA damage. nih.gov While this demonstrates a potential mode of action for the broader benzopyran class, it is not direct evidence for the activity of the 8-nitro derivative.

Gene Expression Profiling and Proteomic Analysis in Response to Treatment

Comprehensive gene expression profiling or proteomic analyses in response to treatment with this compound have not been reported in the available literature. Such studies are crucial for understanding the downstream cellular signaling pathways affected by a compound, but this level of investigation has not yet been published for this specific molecule.

In vivo Antitumor Efficacy in Murine Xenograft Models

Direct in vivo antitumor studies in murine xenograft models using this compound have not been documented. However, research on a derivative synthesized from its precursor, 7-hydroxy-8-acetylcoumarin, provides insight into potential in vivo efficacy. A study on 7-hydroxy-8-acetylcoumarin benzoylhydrazone demonstrated noteworthy antileukemic activity against murine P388 leukemia. mdpi.com In this model, the compound was administered via intraperitoneal injection and its effectiveness was measured by the percentage increase in the lifespan of treated mice over control mice (T/C %). A T/C value of ≥125% is considered the minimum criterion for significant antitumor activity. mdpi.com The compound produced T/C rates of 147% with a single treatment schedule and 138% with an intermittent schedule (days 1, 4, and 7), indicating significant biological activity in this specific cancer model. mdpi.com

Table 1: In Vivo Antitumor Activity of 7-hydroxy-8-acetylcoumarin benzoylhydrazone in Murine P388 Leukemia Model This interactive table summarizes the results from the murine P388 leukemia study.

| Treatment Schedule | T/C Rate (%) | Outcome |

|---|---|---|

| Single Dose | 147 | Active (Exceeds 125% threshold) |

Antimicrobial Research: Elucidation of Mechanisms

The antimicrobial potential of coumarin derivatives is a significant area of investigation. chemmethod.comresearchgate.net

Antibacterial Activity Against Specific Pathogens (e.g., Gram-positive, Gram-negative)

While specific mechanistic studies on this compound are limited, research on its methylated analog, 7-Hydroxy-4-methyl-8-nitrocoumarin (B94725) , has confirmed its antibacterial properties. This derivative has demonstrated activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria in disc diffusion assays. primescholars.comglpbio.com Activity was observed when the compound was applied at concentrations of 50 and 100 µg per disc. glpbio.com This suggests that the 7-hydroxy-8-nitrocoumarin scaffold possesses a capacity for bacterial growth inhibition.

Table 2: Antibacterial Spectrum of 7-Hydroxy-4-methyl-8-nitrocoumarin This interactive table shows the pathogens against which the analog has shown activity.

| Bacterial Species | Gram Stain | Activity Observed |

|---|---|---|

| Staphylococcus aureus | Positive | Yes |

Antifungal Activity and Effects on Fungal Cell Wall/Membrane Integrity (e.g., Ergosterol (B1671047) Binding)

There are no specific studies available that investigate the antifungal activity or the mechanisms of action (such as cell wall disruption or ergosterol binding) of this compound. The broader coumarin class is known to possess antifungal properties, but specific data for the 8-nitro isomer is lacking. researchgate.net

Antiviral Mechanisms (e.g., HIV-1 Inhibition)

Detailed investigations into the antiviral mechanisms of this compound, including any potential activity against HIV-1, have not been reported in the scientific literature. While some coumarin derivatives are recognized for their antiviral effects, this specific compound has not been a subject of such studies. semanticscholar.org

Anti-inflammatory and Immunomodulatory Research Potential.nih.govresearchgate.netnih.govnih.gov

The coumarin scaffold, particularly with hydroxyl substitutions, is recognized for its anti-inflammatory and immunomodulatory potential. nih.govresearchgate.net Coumarins are polyphenolic compounds that have been investigated for their ability to treat inflammatory conditions. nih.gov Research suggests that these compounds can affect processes involving free radical-mediated injury and may influence various immune cells and signaling pathways, such as NF-κB and MAPKs, to exert their effects. nih.govnih.gov Specifically, 7-hydroxycoumarin (umbelliferone) is noted for its anti-inflammatory and immunomodulatory activities. researchgate.net

Research into coumarin derivatives structurally related to this compound indicates a significant potential for inhibiting key pro-inflammatory mediators. Studies show that the 7-hydroxy functional group is a key contributor to this activity.

A study on 7,8-dihydroxy-4-methylcoumarin (B1670369), a close analog, demonstrated a dose-dependent reduction in the secretion of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1-beta (IL-1β), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cells. researchgate.net This inhibition was linked to the downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels. researchgate.net Similarly, 7-hydroxyflavone, which shares the benzopyrone core, was shown to reduce the production of NO, PGE2, TNF-α, and IL-6 by decreasing the mRNA expression of their respective producing enzymes, iNOS and COX-2. nih.gov Other investigations have found that natural coumarins like esculetin (B1671247) and daphnetin are effective inhibitors of the lipoxygenase and cyclooxygenase enzyme systems. nih.gov

| Compound | Model System | Inhibited Mediators | Key Findings |

| 7,8-dihydroxy-4-methylcoumarin | LPS-stimulated RAW 264.7 cells | NO, PGE₂, TNF-α, IL-1β, IL-6 | Dose-dependently downregulated the expression of iNOS and COX-2 at mRNA and protein levels. researchgate.net |

| 4-hydroxy-7-methoxycoumarin (B561722) | LPS-stimulated RAW264.7 cells | NO, PGE₂, TNF-α, IL-1β, IL-6 | Significantly reduced the production of pro-inflammatory cytokines and decreased the expression of iNOS and COX-2. researchgate.netnih.gov |

| 7-hydroxyflavone | LPS-stimulated RAW264.7 cells | NO, PGE₂, TNF-α, IL-6 | Downregulated mRNA expression of iNOS, COX-2, TNF-α, and IL-6. nih.gov |

| 7-hydroxycoumarin derivatives (Esculetin, Fraxetin, Daphnetin) | In vitro enzyme assays | Prostaglandins, Superoxide (B77818) anions | Inhibit lipoxygenase and cyclooxygenase (COX) enzyme systems. nih.gov |

The immunomodulatory effects of coumarins are often studied using immune cells such as macrophages. For instance, the anti-inflammatory activities of compounds like 7,8-dihydroxy-4-methylcoumarin and 4-hydroxy-7-methoxycoumarin have been evaluated in LPS-stimulated RAW 264.7 macrophage cells, demonstrating their ability to suppress inflammatory responses in these key immune cells. researchgate.netresearchgate.net

Direct research on 8-nitro-7-hydroxycoumarin has explored its effects on various cell lines. One study investigated its cytostatic and cytotoxic nature, finding that it induced apoptosis (programmed cell death) in K562 and HL-60 human leukemia cell lines. nih.gov The compound demonstrated cytostatic effects, which were found to be irreversible in four out of the five cell lines tested, through an alteration of the cell cycle and inhibition of DNA synthesis. nih.gov

The carrageenan-induced paw edema model in rats is a standard and widely used assay for evaluating the in vivo anti-inflammatory activity of new compounds. While no data exists specifically for this compound, studies on structurally similar molecules highlight the potential of this chemical class. A series of novel 6-(substituted benzylamino)-7-hydroxy-4-methylcoumarin derivatives were assessed using this model. nih.gov Several of these compounds showed significant reduction in paw edema volume, with some exhibiting anti-inflammatory activity that surpassed the reference drug, indomethacin, at specific time points. nih.gov

| Compound Derivative | Model | Result (Inhibition % at 3 hours) |

| 6-(4-chlorobenzylamino)-7-hydroxy-4-methylcoumarin | Carrageenan-induced rat paw edema | 44.05% nih.gov |

| 6-(4-methylbenzylamino)-7-hydroxy-4-methylcoumarin | Carrageenan-induced rat paw edema | 38.10% nih.gov |

| Indomethacin (Reference Drug) | Carrageenan-induced rat paw edema | 33.33% nih.gov |

Antioxidant and Free Radical Scavenging Research.nih.govglpbio.comcaymanchem.comnih.govencyclopedia.pubresearchgate.net

The antioxidant properties of coumarins are well-documented, with their chemical structure playing a crucial role in their ability to scavenge free radicals and mitigate oxidative stress. nih.govnih.gov The presence and position of hydroxyl (-OH) groups on the coumarin ring are particularly important for this activity. nih.govencyclopedia.pubresearchgate.net

A direct study on a closely related analog, 7-hydroxy-4-methyl-8-nitrocoumarin , showed that it inhibits NADPH-dependent lipid peroxidation in rat liver microsomes, indicating a protective effect against oxidative damage to cellular membranes. glpbio.comcaymanchem.com

Research emphasizes that the 7-hydroxy substitution is key to the antioxidant capacity. One study demonstrated that the introduction of a hydroxyl group at position 7 improves peroxide scavenging more than threefold compared to the unsubstituted coumarin core. nih.govencyclopedia.pub Further studies have shown that coumarins with hydroxyl groups at both the 7 and 8 positions, such as 7,8-dihydroxy-4-methylcoumarin, are among the most effective scavengers of various radicals. researchgate.net

| Compound | Assay | Result | Significance |

| 7-hydroxy-4-methyl-8-nitrocoumarin | NADPH-dependent lipid peroxidation | Inhibitory activity observed | Protects against oxidative damage in liver microsomes. glpbio.comcaymanchem.com |

| 7-hydroxycoumarin | Peroxide Scavenging | IC₅₀ = 7029 mg/L | Over 3 times more effective than unsubstituted coumarin (IC₅₀ = 24,902 mg/L). nih.govencyclopedia.pub |

| 7,8-dihydroxy-4-methylcoumarin | DPPH Radical Scavenging | EC₅₀ = 64.27 µM | Exhibited very high antioxidant effectiveness. nih.govresearchgate.net |

Direct Scavenging of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS)